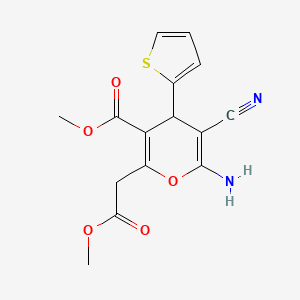![molecular formula C31H23ClN2O2 B11580752 (3E)-3-({1-[2-(2-chlorophenoxy)ethyl]-1H-indol-3-yl}methylidene)-1-phenyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11580752.png)
(3E)-3-({1-[2-(2-chlorophenoxy)ethyl]-1H-indol-3-yl}methylidene)-1-phenyl-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (3E)-3-({1-[2-(2-CHLOROPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1-PHENYL-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic molecule that features a combination of indole and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-({1-[2-(2-CHLOROPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1-PHENYL-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multiple steps. One common route starts with the preparation of the indole derivative, followed by the introduction of the chlorophenoxyethyl group. The final step involves the formation of the methylene bridge between the indole and phenyl groups under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and phenyl groups.
Reduction: Reduction reactions can modify the functional groups attached to the indole and phenyl rings.
Substitution: Various substitution reactions can occur, especially at the chlorophenoxyethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation and nitration reactions can be carried out using reagents like chlorine gas and nitric acid.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound is studied for its potential as a pharmacophore. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the fields of oncology and neurology.
Medicine
Medically, the compound is being investigated for its potential therapeutic effects. Its interactions with specific molecular targets could lead to the development of new treatments for diseases such as cancer and neurological disorders.
Industry
In industry, the compound’s properties are explored for applications in materials science. Its stability and reactivity make it suitable for use in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (3E)-3-({1-[2-(2-CHLOROPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1-PHENYL-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Heparinoid Compounds: Structurally similar to heparin, used in anticoagulant applications.
Steviol Glycosides: Compounds responsible for the sweet taste of Stevia leaves.
Uniqueness
The uniqueness of (3E)-3-({1-[2-(2-CHLOROPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1-PHENYL-2,3-DIHYDRO-1H-INDOL-2-ONE lies in its combination of indole and phenyl groups, along with the chlorophenoxyethyl substitution. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C31H23ClN2O2 |
|---|---|
Molecular Weight |
491.0 g/mol |
IUPAC Name |
(3E)-3-[[1-[2-(2-chlorophenoxy)ethyl]indol-3-yl]methylidene]-1-phenylindol-2-one |
InChI |
InChI=1S/C31H23ClN2O2/c32-27-14-6-9-17-30(27)36-19-18-33-21-22(24-12-4-7-15-28(24)33)20-26-25-13-5-8-16-29(25)34(31(26)35)23-10-2-1-3-11-23/h1-17,20-21H,18-19H2/b26-20+ |
InChI Key |
IWDUASFDFRVMFL-LHLOQNFPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3/C(=C\C4=CN(C5=CC=CC=C54)CCOC6=CC=CC=C6Cl)/C2=O |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(=CC4=CN(C5=CC=CC=C54)CCOC6=CC=CC=C6Cl)C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-propylacetamide](/img/structure/B11580679.png)

![(2E)-3-[9-methyl-2-(4-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(morpholin-4-ylcarbonyl)prop-2-enenitrile](/img/structure/B11580685.png)
![N-(3,5-dimethylphenyl)-4-[(9H-purin-6-ylsulfanyl)methyl]benzamide](/img/structure/B11580698.png)
![cyclohexyl{1-[3-(4-methylphenoxy)propyl]-1H-indol-3-yl}methanone](/img/structure/B11580702.png)
![2-[(6-Nitroquinolin-8-yl)oxy]acetohydrazide](/img/structure/B11580710.png)
![Pentane-2,4-dione, 3-[5-thioxo-4-(2-p-tolyloxyethyl)-4,5-dihydro-[1,3,4]thiadiazol-2-ylsulfanyl]-](/img/structure/B11580718.png)
![Methyl 5-[(6-nitroquinolin-8-yl)oxymethyl]furan-2-carboxylate](/img/structure/B11580729.png)
![2-(4-Methoxyphenoxy)-1-{4-[4-(4-methylphenyl)phthalazin-1-yl]piperazin-1-yl}ethanone](/img/structure/B11580737.png)
![6-(4-chlorophenyl)-N-(2,4-dimethylphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11580739.png)
![2-(morpholin-4-yl)-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]quinazolin-4-amine](/img/structure/B11580746.png)
![2-(5-Methyl-1,3,4-thiadiazol-2-yl)-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11580756.png)
![1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-[(4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone](/img/structure/B11580757.png)
![(5Z)-2-(furan-2-yl)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11580759.png)
